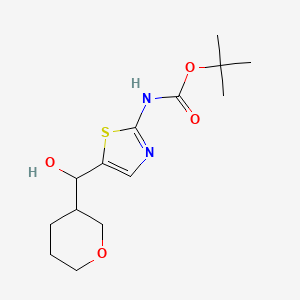

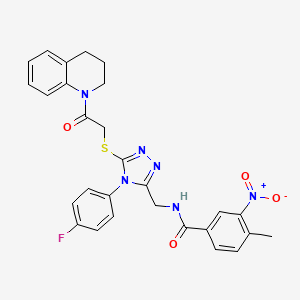

![molecular formula C18H20N2O3S B2517531 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide CAS No. 1223875-82-8](/img/structure/B2517531.png)

3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide is a sulfonylated aromatic amine derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related sulfonyl compounds, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of sulfonylated aromatic amine derivatives can be achieved through various methods. One approach is the anodic oxidation of N,N'-diphenylbenzidine in the presence of sulfinic acids, which results in high yields and high current efficiency, as demonstrated in the synthesis of N,N'-diphenyl-3-sulfonyl-[1,1'-biphenyl]-4,4'-diamines . Another method involves the CuI-catalyzed intramolecular aminocyanation of terminal alkynes in N-(2-ethynylphenyl)-N-sulfonylcyanamides, leading to the formation of 1-sulfonyl-3-cyanoindoles . These methods highlight the versatility and efficiency of synthesizing sulfonylated compounds, which could be applicable to the synthesis of 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide.

Molecular Structure Analysis

The molecular structure of sulfonylated compounds is characterized by the presence of a sulfonyl group attached to an aromatic system. The structure of 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide likely includes a sulfonyl group linked to an aniline derivative, with a propanamide moiety. The presence of the sulfonyl group can significantly affect the electronic properties of the aromatic system, potentially influencing the reactivity and stability of the compound.

Chemical Reactions Analysis

Sulfonylated aromatic amines can participate in various chemical reactions. For instance, the reagent N-Ethyl-5-phenylisoxazolium 3'-sulfonate can be converted to a keto ketenimine, which can undergo spontaneous hydration to form N-ethyl-3-oxo-3-(3-sulfonatophenyl)propanamide . This suggests that similar sulfonylated compounds, such as 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide, may also undergo hydration reactions or react with nucleophiles to form stable adducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylated compounds are influenced by their molecular structure. The presence of the sulfonyl group can increase the acidity of adjacent hydrogen atoms, making them more susceptible to nucleophilic attack. Additionally, the ionic nature of sulfonyl groups can enhance the solubility of these compounds in polar solvents. The Bronsted acidic ionic liquid triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl} has been used as a catalyst in organic reactions, indicating the potential reactivity of sulfonyl groups in catalysis . These properties are relevant when considering the behavior of 3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide in various environments and reactions.

Wissenschaftliche Forschungsanwendungen

Nucleophilic Reactions and Spectrophotometric Probing

Research has explored the use of related compounds in nucleophilic reactions and as spectrophotometric probes. One study detailed the hydroxide-promoted conversion of N-Ethyl-5-phenylisoxazolium-3′-sulfonate to keto ketenimine, facilitating nucleophilic attacks from various side chains, thus acting as a spectrophotometric probe for identifying specific residues under certain conditions (Llamas et al., 1986).

Novel Insecticide Discovery

Sulfoxaflor, a novel insecticide targeting sap-feeding pests, was discovered through the study of the sulfoximine functional group, indicating broad-spectrum efficacy against various sap-feeding insects without cross-resistance to neonicotinoids, due to its unique action on the insect nicotinic receptor (Zhu et al., 2011).

Anti-Prostatic Carcinoma Drug Studies

Quantum chemical studies on bicalutamide, a drug for treating prostate cancer, have provided insights into its molecular properties, including the evaluation of steric energy and the identification of the most energetically favorable conformation for blocking androgen receptors (Otuokere & Amaku, 2015).

Alzheimer’s Disease Treatment Candidates

New N-substituted derivatives of specific sulfonyl compounds were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE) and assessing their validity through haemolytic activity studies (Rehman et al., 2018).

Pharmacokinetics and Metabolism in Preclinical Studies

The pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, were examined in rats, revealing insights into its absorption, clearance, distribution, and metabolism, aiding in the development of therapeutic agents for androgen-dependent diseases (Wu et al., 2006).

Eigenschaften

IUPAC Name |

3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-15-7-9-16(10-8-15)12-14-24(22,23)20(13-11-18(19)21)17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H2,19,21)/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTZHXBVGQXNPA-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[N-phenyl-2-(4-methylphenyl)ethenesulfonamido]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)

![Ethyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2517454.png)

![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)

![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)

![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2517457.png)

![3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride](/img/structure/B2517458.png)

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2517467.png)

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)